5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide
CAS No.: 3493-13-8
Cat. No.: VC2211840
Molecular Formula: C15H23IN6O5S
Molecular Weight: 526.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3493-13-8 |
|---|---|
| Molecular Formula | C15H23IN6O5S |
| Molecular Weight | 526.4 g/mol |
| IUPAC Name | (3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide |
| Standard InChI | InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H |
| Standard InChI Key | XQMWYLXPEGFCFT-UHFFFAOYSA-N |
| Isomeric SMILES | C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-] |
| SMILES | C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-] |
| Canonical SMILES | C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-] |
Introduction
Chemical Properties and Structure
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide is a modified adenosine derivative featuring a distinctive sulfonium group that confers its biological activity. This compound bears structural similarity to S-adenosylmethionine (SAMe), a principal methyl donor in numerous biochemical reactions. The chemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 3493-13-8 |
| Molecular Formula | C15H23IN6O5S |
| Molecular Weight | 526.4 g/mol |
| IUPAC Name | (3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide |
The molecular structure of this compound consists of an adenosine moiety with a sulfonium group at the 5' position, which contains a methylated sulfur atom bonded to a 3-amino-3-carboxypropyl chain. The iodide serves as a counterion to balance the positive charge on the sulfonium group . The base form of this compound (without the iodide) has a molecular mass of 399.45 g/mol and a molecular formula of C15H23N6O5S .
Structural Characteristics
The compound's structure can be described as a modified nucleoside containing:
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An adenine base (6-aminopurine)
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A ribose sugar moiety
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A sulfonium group at the 5' position of the ribose
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A 3-amino-3-carboxypropyl side chain
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An iodide counterion
This specific structural arrangement is crucial for its biochemical function, particularly its ability to participate in methylation reactions.
Biochemical Function and Biological Role
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide functions primarily as a methyl donor in biological systems. Though specific research on this exact compound is somewhat limited, its structural similarity to SAMe provides substantial insight into its biological significance.
Methylation Processes
As a methyl donor, this compound plays a critical role in various enzymatic methylation reactions, particularly those catalyzed by:
These methylation processes are fundamentally important for:
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DNA synthesis and repair
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Gene expression regulation
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Protein modification
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Small molecule metabolism
Tissue Distribution
While present throughout the body's cells, compounds of this class are notably concentrated in the liver, where approximately 85% of all methylation reactions occur. This hepatic concentration highlights the compound's significance in liver-specific biochemical processes .
Research Applications
The research applications of 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide stem from its biochemical properties and structural relationship to SAMe.
Laboratory Uses
In research settings, this compound serves several important functions:
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Primary methyl donor molecule in mammalian cell culture systems
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First-step metabolite in methionine biosynthesis studies
Biochemical Assays
Due to its role in methylation, this compound is utilized in various biochemical assays:
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Cell proliferation studies
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Methylation pathway investigations
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Enzyme kinetics analysis for methyltransferases
Although direct research findings specifically on 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide are somewhat limited in the available literature, the compound's structural similarity to SAMe has led researchers to explore its potential in similar applications.
Relationship to S-Adenosylmethionine
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide is structurally related to S-adenosylmethionine (SAMe), with both compounds sharing the core adenosine structure modified with a sulfonium group .
Comparative Analysis
The table below compares key features of 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide and related compounds:
| Compound | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|
| 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide | 3493-13-8 | C15H23IN6O5S | Contains iodide counterion |
| 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxyadenosine (free base) | 485-80-3 | C15H23N6O5S | No counterion |
| 5'-Deoxy-5'-iodoadenosine | 4099-81-4 | C10H12IN5O3 | Different modification pattern |
Biochemical Significance
The structural similarity to SAMe suggests 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide may share many of the biochemical roles documented for SAMe, including:
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Involvement in regulating liver function
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Supporting cellular growth mechanisms
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Participating in cellular response to injury
Physiological Implications
Based on its structural relationship to SAMe, 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide likely has significant physiological implications, particularly in methylation-dependent processes.
Metabolic Significance
In metabolic pathways, this compound likely serves as:
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